molecular formula C21H15ClN2OS B2400047 (2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one CAS No. 551930-84-8

(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2400047
CAS No.: 551930-84-8
M. Wt: 378.87
InChI Key: KCTFNKVKBVIJSO-ZHACJKMWSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C21H15ClN2OS and its molecular weight is 378.87. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

The structural properties of similar compounds have been studied, revealing insights into the molecular configurations and interactions. For instance, Akkurt et al. (2010) examined the dihedral angles and intermolecular hydrogen bonds in a closely related compound, highlighting the importance of these factors in molecular stability and interactions (Akkurt et al., 2010).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds in this chemical family. Güzeldemirci et al. (2013) synthesized derivatives and evaluated their antibacterial and antifungal activities, showing significant effects against various pathogens (Güzeldemirci et al., 2013).

Cytotoxicity in Cancer Research

Compounds with a similar structure have been synthesized and tested for cytotoxicity against human cancer cell lines. Ding et al. (2012) found that one compound showed potential as an inhibitor against certain cancer cells, demonstrating the relevance of this chemical class in cancer research (Ding et al., 2012).

Corrosion Inhibition

In the field of material science, studies like that by Saady et al. (2021) have investigated the use of similar compounds as corrosion inhibitors, evaluating their effectiveness through various techniques (Saady et al., 2021).

Isomorphism and Molecular Packing

Research by Skrzypiec et al. (2012) on isomorphous compounds provides insights into molecular packing and the role of weak interactions in crystal structures, which is crucial for understanding the solid-state behavior of these compounds (Skrzypiec et al., 2012).

Monoamine Oxidase Inhibition

A study conducted in 2022 explored the inhibitory effects of similar compounds on monoamine oxidase, providing a potential application in neurological or psychiatric conditions (Anonymous, 2022).

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-14-2-4-16(5-3-14)20-18(24-12-13-26-21(24)23-20)10-11-19(25)15-6-8-17(22)9-7-15/h2-13H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTFNKVKBVIJSO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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